molecular formula C25H23ClF3N5O3 B11207564 [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11207564
M. Wt: 533.9 g/mol
InChI Key: VNSDSERKOHIZEB-UHFFFAOYSA-N
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Description

[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines several functional groups, including a benzodioxole ring, a trifluoromethyl group, a pyrazolopyrimidine core, and a chlorophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the construction of the pyrazolopyrimidine core through cyclization reactions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. Finally, the chlorophenyl piperazine moiety is attached through amide bond formation or other coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with modified functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments, to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of novel compounds with potential applications in material science and catalysis. Its unique structure allows for the exploration of new chemical reactivity and the development of advanced materials with tailored properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways, with the aim of identifying new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique chemical properties may contribute to the development of high-performance materials with enhanced durability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its therapeutic potential and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone
  • [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone
  • [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone lies in its combination of functional groups and structural elements The presence of the trifluoromethyl group and the benzodioxole ring imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding

Properties

Molecular Formula

C25H23ClF3N5O3

Molecular Weight

533.9 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23ClF3N5O3/c26-16-2-1-3-17(11-16)32-6-8-33(9-7-32)24(35)19-13-23-30-18(12-22(25(27,28)29)34(23)31-19)15-4-5-20-21(10-15)37-14-36-20/h1-5,10-11,13,18,22,30H,6-9,12,14H2

InChI Key

VNSDSERKOHIZEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F

Origin of Product

United States

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